Cas no 85864-33-1 (N-Pivaloyl-o-benzylaniline)

N-Pivaloyl-o-benzylaniline Chemical and Physical Properties
Names and Identifiers
-
- N-Pivaloyl-o-benzylaniline
- N-(2-benzylphenyl)-2,2-dimethylpropanamide
- Propanamide,2,2-dimethyl-N-[2-(phenylmethyl)phenyl]-
- 2'-Benzyl-2,2-dimethylpropionanilide
- 2-benzyl-N-pivaloylaniline
- 2-Benzylpivalanilide
- N-pivaloyl-o-benzaniline
- o-pivaloylamododiphenylmethane
- phenyl(2-pivaloylamidophenyl)methane
- N-Pivaloyl-o-benzylaniline,99%
- N-Pivaloyl-o-benzylaniline2'-Benzyl-2,2-dimethylpropionanilide
- 2'-BENZYL-2,2-DIMETHYLPROPIONANILIDE, 99 %
- 2'-dimethyl-2,2-dimethylpropionanilide
- Propanamide, 2,2-dimethyl-N-[2-(phenylmethyl)phenyl]-
- Maybridge4_002059
- BRD-K15816034-001-01-5
- SR-01000632398-1
- Z26763419
- NCGC00176965-01
- AS-59632
- DTXSID40352914
- CS-0362067
- 2'-Benzyl-2,2-dimethylpropionanilide, 99%
- AKOS001045125
- HMS1526N13
- 85864-33-1
- SCHEMBL1274654
- Oprea1_843774
- N-(2-Benzylphenyl)pivalamide
- N-Pivaloyl-o-benzylanilin
- CCG-42395
-
- MDL: MFCD00075427
- Inchi: 1S/C18H21NO/c1-18(2,3)17(20)19-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20)
- InChI Key: BDYMLDYIYIGVCY-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1CC1=CC=CC=C1)(=O)C(C)(C)C
Computed Properties
- Exact Mass: 267.16200
- Monoisotopic Mass: 267.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Density: 1.0449 (rough estimate)
- Melting Point: 88-90 °C(lit.)
- Boiling Point: 410.55°C (rough estimate)
- Refractive Index: 1.5500 (estimate)
- PSA: 29.10000
- LogP: 4.33500
N-Pivaloyl-o-benzylaniline Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
N-Pivaloyl-o-benzylaniline Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Pivaloyl-o-benzylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN7670851-1G |
2'-Benzyl-2,2-dimethylpropionanilide |
85864-33-1 | 99% | 1g |
RMB 330.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432737-1g |
N-(2-benzylphenyl)pivalamide |
85864-33-1 | 95+% | 1g |
¥536.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432737-5g |
N-(2-benzylphenyl)pivalamide |
85864-33-1 | 95+% | 5g |
¥1874.00 | 2024-07-28 | |
Ambeed | A959278-5g |
N-(2-Benzylphenyl)pivalamide |
85864-33-1 | 95+% | 5g |
$108.0 | 2024-04-17 | |
Aaron | AR003H9Y-250mg |
N-(2-benzylphenyl)pivalamide |
85864-33-1 | 95% | 250mg |
$500.00 | 2025-02-10 | |
eNovation Chemicals LLC | D767324-1g |
N-(2-Benzylphenyl)pivalamide |
85864-33-1 | 99% | 1g |
$170 | 2023-09-01 | |
Alichem | A019117047-25g |
N-(2-Benzylphenyl)pivalamide |
85864-33-1 | 95% | 25g |
$400.00 | 2023-08-31 | |
Cooke Chemical | LN7670851-5G |
2'-Benzyl-2,2-dimethylpropionanilide |
85864-33-1 | 99% | 5g |
RMB 1071.20 | 2025-02-21 | |
Ambeed | A959278-1g |
N-(2-Benzylphenyl)pivalamide |
85864-33-1 | 95+% | 1g |
$27.0 | 2024-04-17 | |
Ambeed | A959278-25g |
N-(2-Benzylphenyl)pivalamide |
85864-33-1 | 95+% | 25g |
$345.0 | 2024-04-17 |
N-Pivaloyl-o-benzylaniline Related Literature
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on N-Pivaloyl-o-benzylaniline
Professional Introduction to N-Pivaloyl-o-benzylaniline (CAS No. 85864-33-1)
N-Pivaloyl-o-benzylaniline, with the chemical formula C17H19NO2 and CAS number 85864-33-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in drug development and as an intermediate in the synthesis of more complex molecules. The structural features of N-Pivaloyl-o-benzylaniline, particularly the presence of a pivaloyl group and a benzylamine moiety, make it a valuable building block for various pharmacophores.
The pivaloyl group is known for its ability to enhance the metabolic stability of molecules, making it a popular choice in medicinal chemistry for designing drugs with improved pharmacokinetic profiles. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases. The benzylamine moiety, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.
In recent years, N-Pivaloyl-o-benzylaniline has been explored in the context of developing novel therapeutic agents. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The combination of the pivaloyl group and benzylamine scaffold provides a unique chemical environment that can be modulated to achieve specific biological activities.
One of the most intriguing applications of N-Pivaloyl-o-benzylaniline is in the field of peptide mimetics. Peptides are essential biomolecules involved in numerous physiological processes, but their use as therapeutic agents is often limited by their short half-life and susceptibility to enzymatic degradation. By incorporating N-Pivaloyl-o-benzylaniline into peptide-like structures, chemists can design molecules that mimic peptide functions while exhibiting enhanced stability. This approach has led to the development of novel compounds with potential applications in treating neurological disorders and infectious diseases.
The synthesis of N-Pivaloyl-o-benzylaniline typically involves condensation reactions between pivalic acid derivatives and o-benzylamine under controlled conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to improve yield and purity. These synthetic strategies highlight the compound's importance as a versatile intermediate in organic synthesis.
Recent studies have also explored the role of N-Pivaloyl-o-benzylaniline in materials science. Its unique structural properties make it a candidate for developing novel polymers and coatings with enhanced mechanical strength and thermal stability. These materials could find applications in industries ranging from aerospace to electronics, where high-performance materials are essential.
The pharmacological properties of N-Pivaloyl-o-benzylaniline have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for treating central nervous system disorders. These findings underscore the compound's significance as a lead molecule in drug discovery efforts.
In conclusion, N-Pivaloyl-o-benzylaniline (CAS No. 85864-33-1) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and bioorganic synthesis. Its unique structural features, coupled with its synthetic versatility, make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its role in addressing some of the most pressing challenges in modern chemistry and medicine.
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